molecular formula C24H34N4O3 B12449551 4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

Cat. No.: B12449551
M. Wt: 426.6 g/mol
InChI Key: NQPKXBIPYNWBFY-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the nitration of a benzamide precursor followed by the introduction of the piperazine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and the use of automated systems to control reaction parameters. The process might include steps such as decolorization using activated carbon, filtration, and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to various substituted piperazine derivatives.

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The nitro group may also play a role in the compound’s biological effects by participating in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide is unique due to its combination of a tricyclo decyl moiety with a piperazine ring and a nitro group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H34N4O3

Molecular Weight

426.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide

InChI

InChI=1S/C24H34N4O3/c1-16(24-13-17-9-18(14-24)11-19(10-17)15-24)25-23(29)20-3-4-21(22(12-20)28(30)31)27-7-5-26(2)6-8-27/h3-4,12,16-19H,5-11,13-15H2,1-2H3,(H,25,29)

InChI Key

NQPKXBIPYNWBFY-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)N5CCN(CC5)C)[N+](=O)[O-]

Origin of Product

United States

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